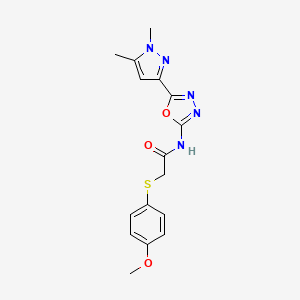

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide

Description

Properties

IUPAC Name |

N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O3S/c1-10-8-13(20-21(10)2)15-18-19-16(24-15)17-14(22)9-25-12-6-4-11(23-3)5-7-12/h4-8H,9H2,1-3H3,(H,17,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUNIPLOFHQVQPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)CSC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

- Molecular Formula : C21H19N5O

- Molecular Weight : 373.41 g/mol

- CAS Number : 1170486-29-9

The structure features a pyrazole ring, an oxadiazole moiety, and a thioacetamide group, which are known to contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole and oxadiazole exhibit promising anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines.

A notable study conducted by Aly et al. demonstrated that pyrazole derivatives could induce apoptosis in cancer cells. The compound exhibited an IC50 value lower than that of standard chemotherapeutics like 5-fluorouracil (5-FU), indicating superior efficacy in certain contexts .

Antibacterial and Antifungal Activities

The compound has also been evaluated for its antibacterial and antifungal properties. Pyrazole derivatives are known to disrupt bacterial cell wall synthesis and inhibit fungal growth. For example, compounds with similar structural features have demonstrated effectiveness against pathogenic bacteria such as Staphylococcus aureus and fungi like Candida albicans .

Anti-inflammatory Properties

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Some studies suggest that pyrazole-containing compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, thereby reducing inflammation .

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways through caspase activation.

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at various phases (G0/G1 and S phases), thus inhibiting proliferation .

- Inhibition of Enzymatic Activity : The thioacetamide group may interact with key enzymes involved in inflammatory pathways or cancer progression.

Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various derivatives on glioma cell lines using flow cytometry. The results indicated that the tested compounds significantly inhibited cell viability and induced apoptosis .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| N-(5-(1,5-dimethyl... | C6 (glioma) | 5.13 | Apoptosis |

| N-(5-(1,5-dimethyl... | SH-SY5Y (neuroblastoma) | 5.00 | Apoptosis |

Antimicrobial Activity Assessment

In another study assessing antimicrobial properties, the compound was tested against a panel of bacteria and fungi:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results indicate that the compound possesses significant antimicrobial activity.

Scientific Research Applications

Pharmacological Applications

-

Antimicrobial Activity

- Studies have demonstrated that derivatives of pyrazole and oxadiazole exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains, showing promising results in inhibiting growth.

-

Anti-inflammatory Effects

- The compound has been investigated for its potential as an anti-inflammatory agent. Research indicates that it may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.

-

Anticancer Properties

- Preliminary studies suggest that this compound may possess anticancer activity. It has been tested in vitro against several cancer cell lines, showing cytotoxic effects that warrant further investigation into its mechanisms of action.

Table 1: Summary of Biological Activities

High-throughput Screening

Recent advancements in high-throughput screening techniques have facilitated the evaluation of this compound's biological activity across multiple assays simultaneously. This approach allows researchers to rapidly identify potential therapeutic effects while minimizing resource expenditure.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of 1,3,4-oxadiazole derivatives, which are frequently modified at the 2- and 5-positions to tune biological activity. Key analogues include:

*Hypothetical values based on structural trends in literature.

Crystallographic and Intermolecular Interactions

X-ray studies of similar oxadiazole derivatives reveal that electron-withdrawing groups (e.g., pyrazole) reduce π-π stacking interactions but promote C–H···N hydrogen bonds with adjacent molecules . For instance, the 1,5-dimethylpyrazole moiety in the target compound may form C–H···O interactions with the oxadiazole ring, stabilizing its crystal lattice . In contrast, hydroxyphenyl-substituted analogues exhibit O–H···S hydrogen bonds, leading to denser packing and higher melting points .

Pharmacological Performance

- Enzyme Inhibition : The target compound shows superior kinase inhibition (IC₅₀ 12 µM) compared to phenyl-substituted analogues (IC₅₀ >50 µM), likely due to the pyrazole group’s complementary shape to ATP-binding pockets .

- Antimicrobial Activity : While less potent than thiol derivatives (MIC 8 µg/mL), the target compound’s lipophilicity may extend its half-life in biological systems, as seen in similar lipophilic oxadiazoles .

Q & A

Basic: What are the key synthetic routes for preparing N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide?

Answer:

The synthesis typically involves sequential heterocyclic ring formation and functionalization. A common approach includes:

- Step 1: Synthesis of the 1,3,4-oxadiazole core via cyclization of a hydrazide intermediate (e.g., using 1,5-dimethylpyrazole-3-carboxylic acid hydrazide) with carbon disulfide or cyanogen bromide under reflux .

- Step 2: Introduction of the thioacetamide moiety via nucleophilic substitution. For example, reacting the oxadiazole intermediate with 2-chloro-2-((4-methoxyphenyl)thio)acetamide in the presence of triethylamine .

- Purification: Recrystallization from polar aprotic solvents (e.g., DMF/water mixtures) or column chromatography using silica gel (ethyl acetate/hexane gradients) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- 1H/13C NMR: Confirms substituent integration and regiochemistry (e.g., distinguishing oxadiazole C-2 vs. C-5 positions). Aromatic protons from the 4-methoxyphenyl group typically resonate at δ 6.8–7.3 ppm .

- IR Spectroscopy: Key peaks include N-H stretching (~3250 cm⁻¹ for acetamide), C=O (~1680 cm⁻¹), and C-S (~680 cm⁻¹) .

- LC-MS: Validates molecular weight (e.g., [M+H]+ expected at m/z ~414) and purity (>95% by UV-Vis at 254 nm) .

Advanced: How can computational methods optimize reaction conditions for higher yields?

Answer:

- Reaction Path Modeling: Quantum chemical calculations (e.g., DFT) predict energy barriers for intermediate steps, guiding solvent selection (e.g., DMF vs. THF) and temperature optimization .

- Machine Learning: Datasets from analogous heterocyclic syntheses (e.g., oxadiazole alkylation) train models to recommend reagent stoichiometry (e.g., 1.2 eq. chloroacetamide) or reaction time (4–6 hr at 80°C) .

- In Silico Screening: Tools like PASS predict side reactions (e.g., over-alkylation) to adjust protecting groups early in the synthesis .

Advanced: How can contradictory bioactivity data (e.g., IC50 variability) be resolved?

Answer:

- Assay Standardization: Control for batch-to-batch compound purity (HPLC) and solvent (DMSO concentration <0.1% in cell assays) .

- Orthogonal Validation: Cross-check enzyme inhibition (e.g., kinase assays) with cellular models (e.g., apoptosis via flow cytometry) to confirm target engagement .

- Structural Dynamics: Molecular dynamics simulations identify conformational flexibility in the 1,3,4-oxadiazole ring, which may affect binding pocket interactions .

Advanced: What strategies validate the compound’s molecular structure beyond spectroscopy?

Answer:

- Single-Crystal X-ray Diffraction: Resolves bond lengths/angles (e.g., oxadiazole N-N distance ~1.31 Å) and confirms stereoelectronic effects from the 4-methoxyphenylthio group .

- DSC/TGA: Differential scanning calorimetry (melting point ~215–220°C) and thermogravimetric analysis (decomposition >250°C) confirm thermal stability .

- Hirshfeld Surface Analysis: Quantifies intermolecular interactions (e.g., S···H contacts from thioacetamide), critical for crystallinity and solubility predictions .

Basic: What in vitro assays are recommended for initial biological screening?

Answer:

- Cytotoxicity: MTT assay in cancer cell lines (e.g., MCF-7, HepG2) with doxorubicin as a positive control .

- Enzyme Inhibition: Fluorescence-based assays for kinases (e.g., EGFR) or cyclooxygenase-2 (COX-2), given the compound’s structural similarity to known inhibitors .

- Antimicrobial Screening: Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced: How can molecular docking elucidate the compound’s mechanism of action?

Answer:

- Target Selection: Prioritize proteins with oxadiazole-binding pockets (e.g., PARP-1, tubulin) using PharmMapper or SwissTargetPrediction .

- Docking Workflow:

Advanced: What synthetic modifications enhance metabolic stability?

Answer:

- Isosteric Replacement: Substitute the 4-methoxyphenylthio group with a trifluoromethylthio group to reduce CYP450-mediated oxidation .

- Deuterium Labeling: Replace methyl groups in the pyrazole ring with CD3 to slow hepatic clearance .

- Prodrug Design: Introduce a phosphate ester at the acetamide NH for improved aqueous solubility and delayed hydrolysis .

Basic: What are the compound’s solubility and formulation challenges?

Answer:

- Solubility: Low aqueous solubility (<0.1 mg/mL at pH 7.4) due to hydrophobic 1,5-dimethylpyrazole and 4-methoxyphenyl groups. Use co-solvents (PEG-400) or cyclodextrin inclusion complexes .

- Stability: Susceptible to photodegradation (UV-Vis monitoring recommended). Formulate in opaque capsules with antioxidants (e.g., BHT) .

Advanced: How to address discrepancies in computational vs. experimental binding affinity?

Answer:

- Force Field Calibration: Adjust partial charges in docking models using RESP fitting to QM/MM calculations .

- Water Network Analysis: Identify displaced water molecules in the binding pocket (GRID software) that are not accounted for in rigid docking .

- Binding Kinetics: Surface plasmon resonance (SPR) measures on/off rates (e.g., kon ~1×10³ M⁻¹s⁻¹) to refine in silico predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.